molecular formula C13H22BrNOSi B12573762 [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane CAS No. 591214-75-4

[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane

Cat. No.: B12573762
CAS No.: 591214-75-4
M. Wt: 316.31 g/mol
InChI Key: AJRYNBUHRCGQLR-LBPRGKRZSA-N
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Description

[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane is a chemical compound that features a bromine atom, a pyridine ring, and a tert-butyl-dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane typically involves the reaction of 2-bromo-1-pyridin-3-ylethanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the pyridine ring. The reaction is usually performed at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the bromine atom. These reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound, such as azides, thiols, or ethers.

    Oxidation Reactions: The major product is the N-oxide derivative of the pyridine ring.

    Reduction Reactions: The major product is the hydrogen derivative of the original compound.

Scientific Research Applications

[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. The pyridine ring is a common motif in many pharmaceutical compounds.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane can be compared with other similar compounds, such as:

    [(1R)-2-chloro-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane: This compound has a chlorine atom instead of a bromine atom. The reactivity and selectivity of substitution reactions may differ due to the different halogen atoms.

    [(1R)-2-bromo-1-pyridin-3-ylethoxy]-trimethylsilane: This compound has a trimethylsilane group instead of a tert-butyl-dimethylsilane group. The steric and electronic properties of the silyl group can influence the reactivity and stability of the compound.

    [(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-diphenylsilane: This compound has a tert-butyl-diphenylsilane group instead of a tert-butyl-dimethylsilane group. The presence of phenyl groups can affect the compound’s solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and versatility for various applications.

Properties

CAS No.

591214-75-4

Molecular Formula

C13H22BrNOSi

Molecular Weight

316.31 g/mol

IUPAC Name

[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-12(9-14)11-7-6-8-15-10-11/h6-8,10,12H,9H2,1-5H3/t12-/m0/s1

InChI Key

AJRYNBUHRCGQLR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CBr)C1=CN=CC=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CN=CC=C1

Origin of Product

United States

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